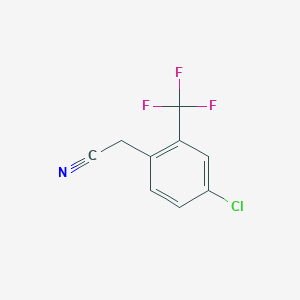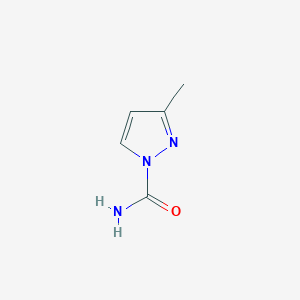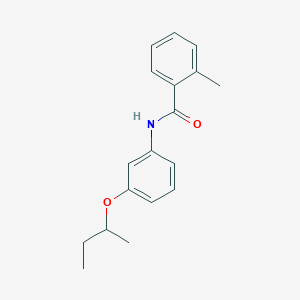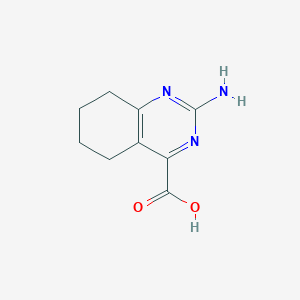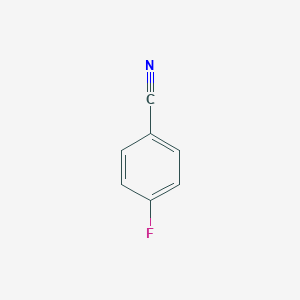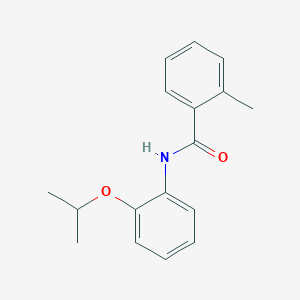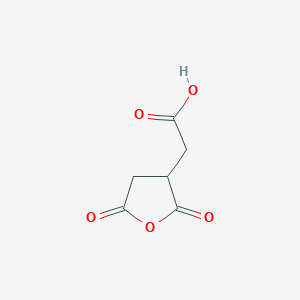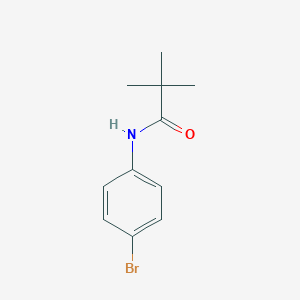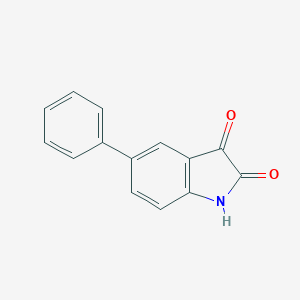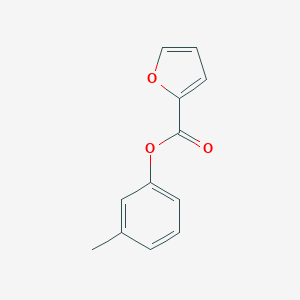![molecular formula C10H17NO2 B182509 N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide CAS No. 199395-85-2](/img/structure/B182509.png)
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide
Overview
Description
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a crucial role in regulating blood pressure, angiogenesis, and inflammation.
Mechanism of Action
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is a selective inhibitor of 20-HETE synthase, which is responsible for the synthesis of 20-HETE, a potent vasoconstrictor and angiogenic factor. By inhibiting the synthesis of 20-HETE, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide reduces vasoconstriction and angiogenesis, leading to a reduction in blood pressure and tumor growth. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In animal models of hypertension, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide reduces blood pressure by inhibiting the synthesis of 20-HETE. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to inhibit angiogenesis and tumor growth by reducing the production of 20-HETE. The compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme. Additionally, the synthesis of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is a relatively simple process, and the compound can be obtained in high yields with high purity. One limitation of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide. One direction is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, the potential therapeutic applications of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide in various diseases, including hypertension, cancer, and inflammation, warrant further investigation. The development of novel drug delivery systems for N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide could also improve its efficacy and reduce its limitations in lab experiments. Finally, the investigation of the long-term effects of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide on various physiological systems could provide valuable insights into its safety and efficacy as a therapeutic agent.
Scientific Research Applications
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. The inhibition of 20-HETE synthase by N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to reduce blood pressure in animal models of hypertension. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to inhibit angiogenesis and tumor growth in various cancer models. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
properties
CAS RN |
199395-85-2 |
|---|---|
Product Name |
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpropanamide |
InChI |
InChI=1S/C10H17NO2/c1-7(2)10(13)11-9-4-3-8(5-9)6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,11,13) |
InChI Key |
VESDMJYTNQGIHQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CC(C=C1)CO |
Canonical SMILES |
CC(C)C(=O)NC1CC(C=C1)CO |
synonyms |
Propanamide, N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-2-methyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


